molecular formula C24H29N5OS B12722194 5H-Pyrimido(4,5-b)(1,4)benzothiazin-9(6H)-one, 7,8-dihydro-7,7-dimethyl-4-(4-(2-phenylethyl)-1-piperazinyl)- CAS No. 84744-88-7

5H-Pyrimido(4,5-b)(1,4)benzothiazin-9(6H)-one, 7,8-dihydro-7,7-dimethyl-4-(4-(2-phenylethyl)-1-piperazinyl)-

Cat. No.: B12722194
CAS No.: 84744-88-7
M. Wt: 435.6 g/mol
InChI Key: JMLSEJSFDSNCFM-UHFFFAOYSA-N
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Description

5H-Pyrimido(4,5-b)(1,4)benzothiazin-9(6H)-one, 7,8-dihydro-7,7-dimethyl-4-(4-(2-phenylethyl)-1-piperazinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrimido(4,5-b)(1,4)benzothiazin-9(6H)-one, 7,8-dihydro-7,7-dimethyl-4-(4-(2-phenylethyl)-1-piperazinyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrimido-Benzothiazinone Core: This step often involves the cyclization of precursor molecules under specific conditions, such as heating with a catalyst.

    Introduction of Substituents: The addition of the 7,7-dimethyl and 4-(2-phenylethyl)-1-piperazinyl groups may require specific reagents and conditions, such as the use of protecting groups and selective deprotection steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution may introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways can be explored for therapeutic applications.

Medicine

In medicine, 5H-Pyrimido(4,5-b)(1,4)benzothiazin-9(6H)-one, 7,8-dihydro-7,7-dimethyl-4-(4-(2-phenylethyl)-1-piperazinyl)- may be investigated for its potential as a drug candidate. Its pharmacological properties, such as binding affinity and selectivity, can be evaluated in preclinical and clinical studies.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings. Its unique chemical properties can be harnessed to create innovative products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate various biological pathways, leading to its observed effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido-Benzothiazinones: Compounds with similar core structures but different substituents.

    Piperazinyl Derivatives: Compounds containing the piperazine ring with various functional groups.

Uniqueness

The uniqueness of 5H-Pyrimido(4,5-b)(1,4)benzothiazin-9(6H)-one, 7,8-dihydro-7,7-dimethyl-4-(4-(2-phenylethyl)-1-piperazinyl)- lies in its specific combination of functional groups and core structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

84744-88-7

Molecular Formula

C24H29N5OS

Molecular Weight

435.6 g/mol

IUPAC Name

7,7-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6,8-dihydro-5H-pyrimido[4,5-b][1,4]benzothiazin-9-one

InChI

InChI=1S/C24H29N5OS/c1-24(2)14-18-21(19(30)15-24)31-23-20(27-18)22(25-16-26-23)29-12-10-28(11-13-29)9-8-17-6-4-3-5-7-17/h3-7,16,27H,8-15H2,1-2H3

InChI Key

JMLSEJSFDSNCFM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC3=NC=NC(=C3N2)N4CCN(CC4)CCC5=CC=CC=C5)C

Origin of Product

United States

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